molecular formula C7H12O3 B8515797 3-Hydroxy-3,5,5-trimethyloxolan-2-one

3-Hydroxy-3,5,5-trimethyloxolan-2-one

Cat. No. B8515797
M. Wt: 144.17 g/mol
InChI Key: XBYVLEIYJLIKOA-UHFFFAOYSA-N
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Patent
US07183423B1

Procedure details

A mixture of 3 mmol of ethyl methacrylate, 4 ml of 2-propanol, 0.6 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt(II) acetate, 0.045 mmol of acetylacetonatocobalt (III), and 1 ml of acetonitrile was stirred at 70° C. in an oxygen atmosphere (1 atm) for 5 hours. A gas chromatographic analysis of products in a reaction mixture revealed that ethyl 2,4-dihydroxy-2,4-dimethylpentanoate and α-hydroxy-α,γ,γ-trimethyl-γ-butyrolactone were formed in yields of 1% and 65%, respectively. The conversion rate from ethyl methacrylate was 85%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,4-dihydroxy-2,4-dimethylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C(C)=C.ON1C(=O)C2=CC=CC=C2C1=O.O=O.[OH:23][C:24]([CH3:35])([CH2:30][C:31]([OH:34])([CH3:33])[CH3:32])[C:25](OCC)=[O:26]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(#N)C.CC(O)C>[OH:23][C:24]1([CH3:35])[CH2:30][C:31]([CH3:33])([CH3:32])[O:34][C:25]1=[O:26] |f:4.5.6|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC
Name
Quantity
0.6 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cobalt(II) acetate
Quantity
0.015 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
4 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
ethyl 2,4-dihydroxy-2,4-dimethylpentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)OCC)(CC(C)(C)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(C(=O)OC(C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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